5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
Properties
IUPAC Name |
5-butyl-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-3-11-20-18(22)15-16(14-10-7-12-25-14)21(24-17(15)19(20)23)13-8-5-4-6-9-13/h4-10,12,15-17H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRCQZSICUOARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiophene derivative, followed by the construction of the pyrrolo[3,4-d][1,2]oxazole core. The reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for scalability, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the process would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The compound’s unique structure allows it to fit into binding sites that other molecules cannot, making it a valuable tool in drug design and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Structural and Molecular Comparisons
Functional Group Impact
- Thiophene vs. Pyridine/Chlorophenyl : The thiophen-2-yl group in the target compound offers sulfur-mediated interactions, whereas pyridine (e.g., in ) or chlorophenyl () introduces halogen bonding or hydrogen-bond acceptor sites.
- Butyl vs. Isobutyl/Trifluoromethyl : The linear butyl chain in the target compound may increase membrane permeability compared to branched isobutyl () or polar trifluoromethyl (), which could enhance metabolic stability.
- Phenyl vs.
Research Findings on Analogous Compounds
Immunomodulatory Activity
- A structurally related compound, (3S,3aR,6aS)-5-benzyl-3-(1H-indol-3-yl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-H]pyrazole-5-carboxylic acid, demonstrated immunostimulatory effects by enhancing survival in a murine LPS-induced sepsis model.
- The 5-(2-chlorophenyl) analog () shares a chlorophenyl group, which is associated with improved binding affinity in kinase inhibitors due to halogen bonding .
Physicochemical and ADME Properties
- The trifluoromethylpyridinyl derivative () has a molecular weight of 470.8 g/mol and zero H-bond donors, favoring blood-brain barrier penetration. Its 10 H-bond acceptors suggest moderate solubility .
Biological Activity
The compound 5-butyl-2-phenyl-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the oxazole family known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, highlighting its potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of the compound involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2,3-dihydro-1H-indene in boiling ethanol with piperidine as a catalyst. The resulting product is crystallized from dimethylformamide, yielding colorless crystals with a high purity level (87%) .
Structural Analysis
The molecular structure consists of multiple ring systems: indanone, pyrazolyl, phenyl, and thiophenyl. The asymmetric unit contains two independent molecules with specific twist angles between the planes through the various rings. Notably, the thiophenyl group exhibits disorder due to rotational flexibility around the bond connecting it to the pyrazole moiety .
Antimicrobial Activity
Recent studies have indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values ranging from 0.03 to 2 μg/mL . While specific data on the title compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity in this area.
Anti-inflammatory Properties
Compounds within this chemical class have been investigated for their anti-inflammatory effects. Pyrazole derivatives are particularly noted for their ability to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation . The title compound's structure suggests it may also possess such activity; however, empirical data specifically detailing its anti-inflammatory effects is still required.
Anticancer Potential
The anticancer properties of oxazole derivatives have been documented extensively. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The precise mechanism of action remains an area for further research.
Case Study 1: Antifungal Activity
In a study evaluating antifungal agents, several oxazole derivatives were synthesized and tested for their effectiveness against fungal strains. Compounds A30-A34 displayed excellent antifungal activity with MIC values significantly lower than those of standard treatments . Although direct testing on the title compound has not been reported, its structural framework aligns with those exhibiting similar activities.
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of oxazole derivatives to identify key functional groups responsible for enhanced biological activity. It was found that substitutions at specific positions on the oxazole ring significantly influenced both potency and selectivity against target enzymes involved in disease pathways . This information could guide future modifications to improve the efficacy of this compound.
Q & A
(Basic) What are the standard synthetic routes for preparing this compound, and what key reaction conditions optimize yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolo[3,4-d]isoxazole core. Key steps include:
- Cyclocondensation : Using precursors like substituted isoxazoles and pyrrole derivatives under reflux conditions in solvents such as dimethylformamide (DMF) or toluene .
- Substituent Introduction : Thiophen-2-yl and phenyl groups are introduced via nucleophilic substitution or coupling reactions, requiring catalysts like palladium complexes or bases (e.g., K₂CO₃) .
- Optimization : Temperature control (80–120°C), solvent polarity, and reaction time (4–12 hours) significantly impact yield (reported 45–65%). Purification via column chromatography with ethyl acetate/hexane mixtures is standard .
(Basic) What spectroscopic techniques are essential for characterizing this compound, and what specific spectral markers confirm its structure?
Methodological Answer:
- ¹H/¹³C NMR : The thiophene protons appear as doublets near δ 7.2–7.5 ppm, while the hexahydro-pyrrolooxazole core shows distinct multiplet patterns for bridgehead hydrogens (δ 3.8–4.5 ppm). Carbonyl groups (C=O) resonate at δ 170–175 ppm .
- IR Spectroscopy : Strong absorption bands at 1680–1720 cm⁻¹ confirm the presence of two carbonyl groups .
- X-ray Crystallography : Resolves stereochemistry; for example, the thiophene ring’s dihedral angle with the phenyl group (~85°) validates spatial arrangement .
(Advanced) How can researchers address discrepancies between computational modeling and experimental data (e.g., NMR chemical shifts)?
Methodological Answer:
- Validation Tools : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. Compare with experimental data to identify conformational mismatches .
- Crystallographic Refinement : Employ SHELX software to refine X-ray structures and resolve ambiguities in bond lengths or angles .
- Dynamic Effects : Account for solvent or temperature effects in simulations, as rigid gas-phase DFT models may neglect dynamic conformational changes .
(Advanced) What strategies are recommended for optimizing regioselectivity in cyclization steps during synthesis?
Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct electrophilic attack to the thiophene’s α-position, reducing byproducts .
- Temperature Gradients : Slow heating (ramp to 100°C over 1 hour) improves regioselectivity by allowing kinetic control of ring closure .
(Basic) What are the primary challenges in achieving high enantiomeric purity, and how can chiral chromatography or catalysts be applied?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity (>80% ee) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives can enhance enantiomeric excess .
(Advanced) How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Steric Hindrance : The bulky butyl group at position 5 shields the pyrrolooxazole core, reducing electrophilic substitution at adjacent sites. This necessitates harsher conditions (e.g., HNO₃/H₂SO₄ at 0°C) for nitration .
- Electronic Effects : The electron-rich thiophene ring enhances nucleophilic reactivity at position 3, enabling Suzuki-Miyaura couplings with aryl boronic acids .
- Quantitative Analysis : Hammett plots (σ values) correlate substituent electronic effects with reaction rates for systematic optimization .
(Basic) What are the established protocols for determining the compound’s stability under various pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >200°C) under nitrogen atmosphere .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products using LC-MS .
(Advanced) What in vitro assays are suitable for evaluating the compound’s interaction with biological targets like enzymes or receptors?
Methodological Answer:
- Fluorescence Polarization : Measure binding affinity to kinases (e.g., EGFR) using FITC-labeled ATP competitors (Kd values <100 nM indicate strong inhibition) .
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to quantify real-time binding kinetics (kon/koff rates) .
- Cellular Uptake : Use confocal microscopy with fluorescent derivatives (e.g., BODIPY-labeled) to assess membrane permeability in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
